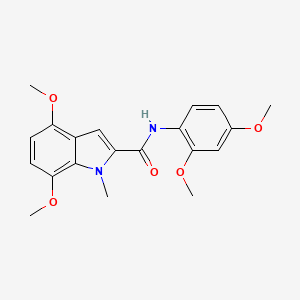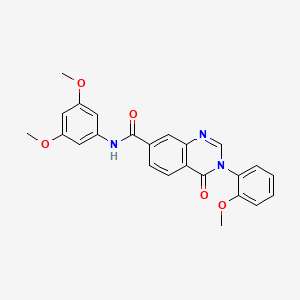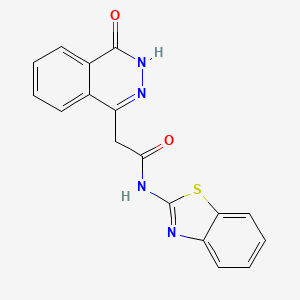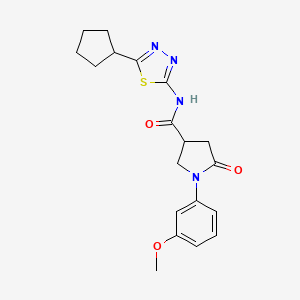![molecular formula C19H20N4OS B10995804 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10995804.png)
3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.
Coupling Reactions: The benzothiazole and piperazine rings can be coupled using a suitable linker, such as a propanone group, under specific reaction conditions (e.g., using a base like potassium carbonate in a polar solvent like DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions could occur at the carbonyl group of the propanone linker.
Substitution: The pyridine and piperazine rings may undergo substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして、または配位化学におけるリガンドとして使用できます。
生物学
生物学的研究では、ベンゾチアゾール誘導体が活性があることが示されている疾患の治療における潜在的な薬剤として、調査される可能性があります。
医学
薬学的な用途としては、関連する化合物の既知の活性から、抗菌剤、抗がん剤、または神経保護剤として使用できる可能性があります。
産業
産業では、この化合物は、そのユニークな構造的特徴により、ポリマーや染料などの新しい材料の開発に使用される可能性があります。
作用機序
3-(1,3-ベンゾチアゾール-2-イル)-1-[4-(ピリジン-2-イル)ピペラジン-1-イル]プロパン-1-オンの作用機序は、その特定の用途によって異なります。 たとえば、薬剤として、特定の酵素や受容体に作用し、その活性を調節する可能性があります。 ベンゾチアゾール環は、金属イオンやその他の分子標的に結合に関与する可能性があり、一方、ピペラジン環は、溶解性またはバイオアベイラビリティを向上させる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 3-(1,3-ベンゾチアゾール-2-イル)-1-(ピペラジン-1-イル)プロパン-1-オン
- 3-(1,3-ベンゾチアゾール-2-イル)-1-[4-(ピリジン-3-イル)ピペラジン-1-イル]プロパン-1-オン
独自性
3-(1,3-ベンゾチアゾール-2-イル)-1-[4-(ピリジン-2-イル)ピペラジン-1-イル]プロパン-1-オンの独自性は、その特定の置換パターンにあり、これは、類似の化合物と比較して、異なる化学的および生物学的特性を付与する可能性があります。 これは、反応性、結合親和性、および全体的な安定性の違いを含める可能性があります。
類似化合物との比較
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-1-(piperazin-1-yl)propan-1-one
- 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-3-yl)piperazin-1-yl]propan-1-one
Uniqueness
The uniqueness of 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall stability.
特性
分子式 |
C19H20N4OS |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C19H20N4OS/c24-19(9-8-18-21-15-5-1-2-6-16(15)25-18)23-13-11-22(12-14-23)17-7-3-4-10-20-17/h1-7,10H,8-9,11-14H2 |
InChIキー |
XAIKWPCNMMWJKK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B10995721.png)

![Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10995726.png)

![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10995742.png)
![methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B10995745.png)

![N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10995764.png)

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995771.png)
![methyl 5-({[(2E)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B10995782.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995793.png)
![[1-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995795.png)

